Methyl 3-oxo-3-phenylpropanoate

Catalog No.
S665948
CAS No.
614-27-7
M.F
C10H10O3
M. Wt
178.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-oxo-3-phenylpropanoate

CAS Number

614-27-7

Product Name

Methyl 3-oxo-3-phenylpropanoate

IUPAC Name

propanoyl benzoate

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

InChI

InChI=1S/C10H10O3/c1-2-9(11)13-10(12)8-6-4-3-5-7-8/h3-7H,2H2,1H3

InChI Key

KZTMCBOPTQHICJ-UHFFFAOYSA-N

SMILES

COC(=O)CC(=O)C1=CC=CC=C1

Canonical SMILES

CCC(=O)OC(=O)C1=CC=CC=C1

Synthesis:

Methyl 3-oxo-3-phenylpropanoate, also known as methyl benzoylacetate, is a versatile organic compound used as a building block in various organic syntheses. Its structure features a ketone group (C=O) and an ester group (COOCH3) bound to a central carbon atom with a phenyl (benzene) ring attached.

Due to its reactive functional groups, methyl 3-oxo-3-phenylpropanoate can undergo various chemical transformations to yield diverse complex molecules. This makes it a valuable tool for researchers in organic chemistry and related fields.

One common method for synthesizing methyl 3-oxo-3-phenylpropanoate involves the Claisen condensation reaction between ethyl acetate and benzoyl chloride, followed by esterification with methanol [].

Applications in Organic Synthesis:

Methyl 3-oxo-3-phenylpropanoate serves as a precursor for the synthesis of numerous organic compounds with diverse functionalities and applications. Here are some notable examples:

  • Heterocyclic compounds

    These are ring structures containing atoms other than carbon, such as nitrogen, oxygen, or sulfur. Methyl 3-oxo-3-phenylpropanoate can be employed in the synthesis of various heterocycles, including pyrazoles, pyridones, and thiazoles, which find applications in pharmaceuticals, agrochemicals, and materials science [, , ].

  • Polyfunctional molecules

    Molecules containing multiple functional groups can be obtained through reactions involving methyl 3-oxo-3-phenylpropanoate. For instance, aldol condensation reactions allow the formation of carbon-carbon bonds and creation of β-hydroxycarbonyl functionalities, which are prevalent in various natural products and pharmaceuticals [].

  • Asymmetric synthesis

    This field focuses on the selective synthesis of molecules with a specific handedness (chirality), crucial for developing enantiopure drugs. Methyl 3-oxo-3-phenylpropanoate can be employed as a chiral starting material or auxiliary in asymmetric synthesis processes [].

Other Potential Applications:

While the primary application of methyl 3-oxo-3-phenylpropanoate lies in organic synthesis, ongoing research explores its potential in other areas:

  • Biomedical research

    Studies suggest that methyl 3-oxo-3-phenylpropanoate derivatives might possess anti-inflammatory and analgesic properties, warranting further investigation for their therapeutic potential.

  • Material science

    The unique properties of methyl 3-oxo-3-phenylpropanoate derivatives are being explored for developing novel materials with specific functionalities, such as liquid crystals or photoresponsive materials.

Methyl 3-oxo-3-phenylpropanoate, also known as methyl benzoylacetate, is an organic compound characterized by its molecular formula C10H10O3C_{10}H_{10}O_{3} and a molecular weight of approximately 178.19 g/mol. Its structure includes a central carbon atom bonded to a ketone group (C=OC=O), an ester group (COOCH3COOCH_3), and a phenyl ring, which contributes to its reactivity and versatility in organic synthesis. This compound is recognized for its utility as a building block in the synthesis of various organic molecules due to the presence of reactive functional groups that can undergo multiple transformations .

  • Oxidation: The compound can be oxidized to yield corresponding carboxylic acids when treated with oxidizing agents such as potassium permanganate. This reaction typically occurs under acidic conditions.
  • Reduction: It can undergo reduction reactions to convert the keto group into an alcohol using reducing agents like sodium borohydride.
  • Substitution Reactions: The compound is capable of undergoing nucleophilic substitution reactions, particularly involving the trifluoromethyl group, when treated with reagents such as lithium diisopropylamide in tetrahydrofuran.

These reactions expand the compound's applicability in synthesizing more complex organic molecules.

Research into the biological activity of methyl 3-oxo-3-phenylpropanoate and its derivatives has indicated potential therapeutic properties. Preliminary studies suggest that certain derivatives may exhibit anti-inflammatory and analgesic activities, making them candidates for further investigation in drug development. The unique structural features of this compound enhance its potential interactions with biological targets, although comprehensive studies are still needed to fully elucidate its pharmacological profile.

The synthesis of methyl 3-oxo-3-phenylpropanoate can be achieved through several methods:

  • Claisen Condensation: A common method involves the reaction of ethyl acetate with benzoyl chloride, followed by esterification with methanol. This process typically requires a base catalyst to facilitate the reaction .
  • Industrial Production: In industrial settings, large-scale production often utilizes batch reactors, where conditions such as temperature and pressure are optimized for high yield and purity. The reaction mixture is carefully monitored to ensure consistent results.

Methyl 3-oxo-3-phenylpropanoate serves various applications across different fields:

  • Organic Synthesis: It is widely employed as a precursor for synthesizing complex organic compounds, including heterocycles used in pharmaceuticals and agrochemicals .
  • Material Science: Ongoing research explores its potential in developing novel materials with specific functionalities, such as liquid crystals or photoresponsive materials.
  • Biochemical Probes: Due to its unique structural features, it is investigated for use as a biochemical probe in various biological studies.

The interaction studies of methyl 3-oxo-3-phenylpropanoate focus on its mechanism of action at the molecular level. The presence of the ketone group enhances lipophilicity, allowing effective interactions with hydrophobic pockets in enzymes and receptors. These interactions can modulate protein activity, leading to various biochemical effects that warrant further exploration in therapeutic contexts.

Methyl 3-oxo-3-phenylpropanoate shares structural similarities with several other compounds, which can be compared based on their functional groups and applications:

Compound NameMolecular FormulaSimilarity Index
Methyl 3-oxo-3-(m-tolyl)propanoateC11H12O31.00
Ethyl 3-oxo-3-(m-tolyl)propanoateC12H14O30.95
Ethyl 3-oxo-3-(o-tolyl)propanoateC12H14O30.95
Ethyl 3-oxo-3-(p-tolyl)propanoateC12H14O30.95
Ethyl 3-oxo-3-phenylpropanoateC11H12O30.95

These compounds exhibit similar reactivity patterns due to their shared functional groups but may differ in their specific applications or biological activities. Methyl 3-oxo-3-phenylpropanoate stands out due to its unique combination of properties that facilitate diverse synthetic pathways and potential biological interactions .

Methyl 3-oxo-3-phenylpropanoate exists as an organic ester characterized by its unique structural arrangement combining aromatic and carbonyl functionalities within a three-carbon chain framework. The compound possesses a molecular weight of 178.18 grams per mole and exhibits a complex nomenclature system reflecting its multifunctional nature. According to Chemical Abstracts Service documentation, the primary systematic name follows International Union of Pure and Applied Chemistry conventions as methyl 3-oxo-3-phenylpropanoate, while alternative designations include methyl benzoylacetate, reflecting the benzoyl and acetate moieties within the molecular structure.

The comprehensive nomenclature system for this compound encompasses numerous synonymous designations that reflect different structural perspectives and naming conventions. These alternative names include 3-oxo-3-phenylpropionic acid methyl ester, acetic acid benzoyl methyl ester, benzenepropanoic acid beta-oxo methyl ester, and beta-oxobenzenepropanoic acid methyl ester. The Chemical Abstracts Service registry maintains the compound under number 614-27-7, providing a unique identifier that facilitates accurate chemical database searches and regulatory compliance.

Table 1: Physical and Chemical Properties of Methyl 3-Oxo-3-Phenylpropanoate

PropertyValueReference
Molecular FormulaC10H10O3
Molecular Weight178.18 g/mol
Chemical Abstracts Service Number614-27-7
Melting Point30-40°C
Density1.1580 g/cm³
Refractive Index1.57122 (15.3°C)
Predicted pKa9.83±0.23
Estimated LogP1.800

The molecular structure incorporates an International Chemical Identifier designation as InChI=1S/C10H10O3/c1-13-10(12)7-9(11)8-5-3-2-4-6-8/h2-6H,7H2,1H3, providing a standardized representation for computational chemistry applications. The Simplified Molecular Input Line Entry System notation appears as O=C(OC)CC(=O)C=1C=CC=CC1, offering a linear textual representation suitable for database storage and chemical informatics processing. ChemSpider database maintains this compound under identification number 309280, contributing to cross-platform chemical information accessibility.

The compound demonstrates distinctive physical characteristics including a colorless to pale yellow liquid appearance at standard conditions, accompanied by a pleasant fruity aroma that contributes to its applications in fragrance formulation. Solubility characteristics reveal selective dissolution patterns, with notable solubility in organic solvents such as ethanol and ether, while exhibiting limited aqueous solubility. These properties directly influence the compound's handling requirements, storage considerations, and practical applications in synthetic procedures.

Historical Context in Organic Synthesis

The historical development of methyl 3-oxo-3-phenylpropanoate synthesis traces its origins to fundamental advances in ester chemistry and aromatic compound manipulation techniques established during the late nineteenth and early twentieth centuries. The foundational work in esterification methodology, particularly the Fischer esterification reaction developed by Emil Fischer in 1895, provided essential synthetic principles that continue to influence modern approaches to ester preparation. This reaction established the fundamental concept of acid-catalyzed condensation between carboxylic acids and alcohols, creating a versatile synthetic pathway that remains relevant to contemporary methyl 3-oxo-3-phenylpropanoate preparation methods.

Early synthetic approaches to methyl 3-oxo-3-phenylpropanoate and related compounds relied primarily on classical organic synthesis methodologies involving benzoyl chloride as a starting material. Historical literature documented by Straley and colleagues in Organic Synthesis, Collective Volume 4, published in 1963, described established synthetic routes utilizing benzoyl chloride in alkaline solution reactions with ethyl acetoacetate, followed by ammonium chloride treatment to obtain target compounds. These methodologies represented the predominant synthetic strategies for several decades, establishing fundamental principles for beta-keto ester synthesis that influenced subsequent methodological developments.

Table 2: Historical Synthetic Methodologies for Methyl 3-Oxo-3-Phenylpropanoate Related Compounds

Time PeriodMethodologyKey ReagentsReference
1895Fischer EsterificationCarboxylic acids, alcohols, acid catalysts
1963Benzoyl chloride routeBenzoyl chloride, ethyl acetoacetate, base
Modern eraLewis acid catalysisPhenolic compounds, cyanoacetate esters

Contemporary synthetic developments have introduced alternative methodological approaches that address limitations of traditional synthetic routes, particularly concerning yield optimization, environmental considerations, and cost-effectiveness. Recent patent literature describes innovative synthetic strategies employing phenolic hydroxyl substituted benzene compounds and ethyl cyanoacetate as starting materials, utilizing Lewis acid catalysis to achieve single-step synthesis of phenolic hydroxyl substituted benzoylacetate esters. These methodological advances represent significant improvements over classical approaches, offering enhanced efficiency and reduced environmental impact through streamlined synthetic procedures.

The evolution of synthetic methodologies reflects broader trends in organic synthesis toward green chemistry principles and process optimization. Modern approaches emphasize atom economy, reduced waste generation, and improved selectivity compared to traditional methods that often required multiple synthetic steps and generated substantial byproduct streams. Lewis acid catalyzed reactions, particularly those employing boron trifluoride diethyl ether and titanium tetrachloride, have demonstrated superior performance characteristics including higher yields, improved product purity, and simplified purification procedures.

Industrial applications of methyl 3-oxo-3-phenylpropanoate synthesis have evolved to accommodate both small-scale laboratory preparation and large-scale manufacturing requirements. The compound serves as an important chemical intermediate in the synthesis of various organic compounds, contributing to pharmaceutical, fragrance, and specialty chemical manufacturing sectors. Its role as a reagent in organic synthesis has expanded to include applications in complex molecule construction, where the beta-keto ester functionality provides versatile reactivity patterns for further chemical transformation.

XLogP3

2

Hydrogen Bond Acceptor Count

3

Exact Mass

178.062994177 g/mol

Monoisotopic Mass

178.062994177 g/mol

Heavy Atom Count

13

Other CAS

614-27-7

Dates

Last modified: 08-15-2023

Explore Compound Types